N-{1,8-bisnitro-2-naphthyl}acetamide
Description
N-{1,8-bisnitro-2-naphthyl}acetamide is a synthetic acetamide derivative featuring a naphthalene core substituted with two nitro groups at the 1- and 8-positions and an acetamide moiety at the 2-position. This compound’s extended aromatic system may enable π-π stacking interactions, a property leveraged in materials science and drug design for enhanced binding affinity or stability.
Properties
Molecular Formula |
C12H9N3O5 |
|---|---|
Molecular Weight |
275.22g/mol |
IUPAC Name |
N-(1,8-dinitronaphthalen-2-yl)acetamide |
InChI |
InChI=1S/C12H9N3O5/c1-7(16)13-9-6-5-8-3-2-4-10(14(17)18)11(8)12(9)15(19)20/h2-6H,1H3,(H,13,16) |
InChI Key |
BKVVVWASDYOZTC-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C(C2=C(C=CC=C2[N+](=O)[O-])C=C1)[N+](=O)[O-] |
Canonical SMILES |
CC(=O)NC1=C(C2=C(C=CC=C2[N+](=O)[O-])C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Aromatic Core Structure and Electronic Effects
Naphthyl vs. Benzothiazole Systems :
N-{1,8-bisnitro-2-naphthyl}acetamide’s naphthalene core provides a larger conjugated system compared to benzothiazole-based acetamides (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide) . The naphthyl system enhances lipophilicity and may improve membrane permeability but could reduce aqueous solubility. In contrast, benzothiazole derivatives exhibit moderate solubility due to their heterocyclic sulfur atom, which introduces polarity.Nitro Substituents vs. Methoxy/Trifluoromethyl Groups :
The 1,8-dinitro configuration creates a strong electron-deficient aromatic ring, favoring electrophilic substitution at specific positions. This contrasts with methoxy- or trifluoromethyl-substituted benzothiazoles, where electron-donating (methoxy) or moderately withdrawing (CF₃) groups modulate electronic effects differently .
Pharmacological and Physicochemical Properties
- Solubility and LogP: Compound Aromatic Core Substituents Predicted LogP Solubility (mg/mL) this compound Naphthalene 1,8-NO₂, 2-acetamide ~3.5 <0.1 (low) N-(6-CF₃-benzothiazole-2-yl)-2-phenylacetamide Benzothiazole 6-CF₃, 2-acetamide ~2.8 ~0.5 (moderate) Ranitidine nitroacetamide Furan Nitroacetamide ~1.2 >10 (high) The naphthyl derivative’s low solubility stems from its rigid, planar structure and nitro groups, whereas ranitidine-related nitroacetamides (e.g., N-[2-[[[5-[(dimethylamino)methyl]furan-2-yl]methyl]sulphanyl]ethyl]-2-nitroacetamide) exhibit higher solubility due to polar furan and thioether groups .
- This contrasts with methoxy-substituted benzothiazoles, which undergo demethylation or glucuronidation , and ranitidine analogs, which are metabolized via oxidative pathways .
Research Findings and Implications
- Anticancer Activity : Benzothiazole acetamides demonstrate antiproliferative effects via kinase inhibition ; the nitro groups in the naphthyl compound may confer similar activity through redox cycling or DNA intercalation.
- Antimicrobial Potential: Nitro groups are associated with antibacterial properties (e.g., nitrofurans), though toxicity risks require careful evaluation .
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